Aqueous Stability Superiority over Naphthalene Bis(trimethylammonium) Iodide Salts
In a comparative study of naphthalene diammonium salts, the bis(trimethylammonium) iodide analogue (naphthalene-2,6-di(NMe3I)) underwent significant demethylation in aqueous solution over 24 hours, while exchanging the iodide counter-ion for triflate yielded a stable quaternary aminium salt . Although direct head-to-head data for N-methylidynenaphthalen-2-aminium is not reported, this class-level finding indicates that counter-ion selection—rather than the aminium core alone—dominates aqueous persistence. For selection purposes, the target compound (typically supplied with a non-nucleophilic anion) may offer superior long-term aqueous integrity compared to iodide salts of analogous naphthalene QACs.
| Evidence Dimension | Aqueous stability (demethylation over 24 h) |
|---|---|
| Target Compound Data | Expected stable (non-nucleophilic counter-ion assumption) |
| Comparator Or Baseline | Naphthalene-2,6-di(NMe3I): considerable demethylation over 24 h |
| Quantified Difference | Qualitative: iodide salt unstable; triflate salt stable. |
| Conditions | Aqueous solution, 1H NMR monitoring, 24 h (Tetrahedron 2016) |
Why This Matters
For synthetic or biological protocols requiring extended aqueous incubation, choosing the right naphthalene QAC avoids demethylation-driven loss of activity.
- [1] Zhou, X.; et al. Tetrahedron 2016, 72, 1541–1546. Demethylation of naphthalene-2,6-di(NMe3I) vs. stable triflate salt. View Source
